2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(2-aminoethyl)-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-5-6(2)10-7(3-4-9)11-8(5)12/h3-4,9H2,1-2H3,(H,10,11,12) |
InChI Key |
XBRRFORVIKHAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)CCN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with 5,6-dimethyl-3,4-dihydropyrimidin-4-one under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, molecular docking studies have predicted strong binding affinities of this compound to targets involved in cancer pathways, suggesting its potential as a lead compound for further drug development.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species. This suggests its potential use as an antimicrobial agent in pharmaceuticals.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It has been suggested that this compound may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells.
Agricultural Applications
Insecticidal Activity
Research has indicated that derivatives of this compound exhibit insecticidal properties against agricultural pests such as Spodoptera littoralis. The toxicity levels (LC50 values) have been reported to be competitive with commercial insecticides, indicating potential for development as a biopesticide .
Herbicidal Properties
There is emerging evidence that compounds in the dihydropyrimidinone class can act as herbicides by inhibiting specific metabolic pathways in plants. This could lead to the development of new herbicides that are effective yet environmentally friendly.
Material Science
Polymer Chemistry
The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for various industrial applications.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate enzymatic activities and signaling pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences physicochemical and biological properties:
Key Observations :
- The 2-aminoethyl group in the target compound provides a primary amine, enhancing solubility and enabling ionic interactions compared to dimethylamino () or ethoxymethyl () substituents.
Methyl Substitution Patterns
Methyl groups at positions 5 and 6 modulate steric and lipophilic properties:
Key Observations :
Positional Isomerism and Aromatic vs. Aliphatic Substituents
Key Observations :
- Position 3 substitution () may disrupt the planar conformation of the dihydropyrimidinone core, reducing binding affinity compared to the target’s position 2 substituent.
- Aromatic substituents () enable π-π interactions, which are absent in the aliphatic target compound but could enhance target binding in specific contexts.
Biological Activity
2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a nitrogen-containing heterocyclic compound belonging to the dihydropyrimidinone class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The structural features of this compound, including the pyrimidine ring and aminoethyl side chain, contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 167.21 g/mol. Its structural characteristics include:
- Pyrimidine ring : A six-membered ring containing nitrogen.
- Methyl groups : Two methyl substituents at positions 5 and 6.
- Aminoethyl side chain : An amino group attached to an ethyl chain at position 2.
Synthesis Methods
The synthesis of this compound typically involves the Biginelli reaction, a well-established three-component condensation reaction. Key methods include:
- Traditional Biginelli Reaction : Involves the reaction of an aldehyde (often an aromatic aldehyde), ethyl acetoacetate, and urea under acidic conditions.
- Microwave-assisted Synthesis : Enhances yield and reduces reaction time.
- Eco-friendly Catalysts : Utilization of catalysts like cuttlebone to promote greener synthesis approaches .
Biological Activity
Research indicates that compounds in the dihydropyrimidinone class exhibit diverse biological activities. The biological activity of this compound can be summarized as follows:
Antiviral Activity
Studies have shown that derivatives of dihydropyrimidines can possess significant antiviral properties. For instance, related compounds have demonstrated potent activity against HIV-1 strains at nanomolar concentrations. The binding affinity of these compounds to viral enzymes is crucial for their efficacy .
Antimicrobial Properties
Dihydropyrimidinones have also been investigated for their antimicrobial effects. Research suggests that modifications in the structure can enhance their ability to disrupt bacterial biofilms and inhibit pathogen growth.
Enzyme Inhibition
The compound may exhibit inhibitory effects on various enzymes relevant to disease pathways. For example, some derivatives have shown activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are important targets in neurodegenerative diseases .
Case Studies
- Antiviral Efficacy : A study highlighted a related compound with significant antiviral activity against resistant HIV strains. This compound showed improved efficacy compared to first-line drugs like efavirenz .
- Enzyme Interaction Studies : Molecular docking simulations have been employed to predict the binding interactions between this compound and target enzymes. These studies help elucidate its mechanism of action and potential therapeutic applications.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,4-Dihydropyrimidin-2(1H)-one | Lacks aminoethyl side chain | Found in various natural products |
| 5-Methyl-3,4-dihydropyrimidin-2(1H)-one | Methyl group at position 5 only | Exhibits different pharmacological profiles |
| 6-Methyl-4-(substituted phenyl)-3,4-dihydropyrimidin-2(1H)-one | Substituted phenyl ring at position 4 | Potentially enhanced biological activity |
This table illustrates how variations in structure can influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
